2-(cyclopropylmethoxy)-N-(2-(2-hydroxyethoxy)ethyl)isonicotinamide
Description
Properties
IUPAC Name |
2-(cyclopropylmethoxy)-N-[2-(2-hydroxyethoxy)ethyl]pyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O4/c17-6-8-19-7-5-16-14(18)12-3-4-15-13(9-12)20-10-11-1-2-11/h3-4,9,11,17H,1-2,5-8,10H2,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARBHVSDNOXLEKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=NC=CC(=C2)C(=O)NCCOCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Optimization
Retrosynthetic Analysis
The target compound can be dissected into two primary components:
- Isonicotinamide core with a 2-(cyclopropylmethoxy) substituent.
- N-(2-(2-hydroxyethoxy)ethyl) side chain .
Retrosynthetically, the molecule can be assembled via sequential functionalization of the pyridine ring and subsequent amidation (Figure 1).
Stepwise Synthesis
Preparation of 2-Chloroisonicotinamide
The synthesis begins with the preparation of 2-chloroisonicotinamide, a key intermediate. This is achieved through chlorination of isonicotinic acid using thionyl chloride (SOCl₂) under reflux conditions. The resulting 2-chloroisonicotinoyl chloride is then treated with ammonium hydroxide to yield 2-chloroisonicotinamide.
Reaction Conditions:
- Isonicotinic acid (1 equiv) , SOCl₂ (3 equiv), reflux, 6 hours.
- Quenching: Addition to ice-cold NH₄OH.
- Yield: 85–90%.
Introduction of the Cyclopropylmethoxy Group
The cyclopropylmethoxy moiety is introduced via nucleophilic aromatic substitution (SNAr). Cyclopropylmethanol is activated using methanesulfonyl chloride (MsCl) in the presence of triethylamine (TEA), generating cyclopropylmethyl methanesulfonate, a superior leaving group. This intermediate reacts with 2-chloroisonicotinamide under basic conditions (NaH, DMF, 60°C) to afford 2-(cyclopropylmethoxy)isonicotinamide.
Reaction Conditions:
- 2-Chloroisonicotinamide (1 equiv) , cyclopropylmethyl methanesulfonate (1.2 equiv), NaH (2 equiv), DMF, 60°C, 12 hours.
- Yield: 70–75%.
Functionalization of the Amide Group
The N-(2-(2-hydroxyethoxy)ethyl) side chain is introduced via amide coupling. 2-(2-Hydroxyethoxy)ethylamine is reacted with 2-(cyclopropylmethoxy)isonicotinic acid using hexafluorophosphate azabenzotriazole tetramethyluronium (HATU) as a coupling agent.
Reaction Conditions:
- 2-(Cyclopropylmethoxy)isonicotinic acid (1 equiv) , 2-(2-hydroxyethoxy)ethylamine (1.5 equiv), HATU (1.2 equiv), DMF, room temperature, 18 hours.
- Yield: 65–70%.
Table 1: Comparison of Coupling Reagents
| Reagent | Solvent | Temperature | Yield (%) |
|---|---|---|---|
| HATU | DMF | RT | 65–70 |
| EDCl/HOBt | DCM | 0°C–RT | 50–55 |
| DCC | THF | Reflux | 40–45 |
Challenges in Synthesis and Optimization
Steric Hindrance and Solubility Issues
The cyclopropyl group introduces significant steric hindrance, necessitating elevated temperatures during SNAr. Additionally, the hydrophilic hydroxyethoxyethyl chain reduces solubility in aprotic solvents, requiring polar solvents like DMF or dimethylacetamide (DMAc).
Protection-Deprotection Strategies
The hydroxyl group in the side chain may undergo undesired side reactions during amidation. To mitigate this, tert-butyldimethylsilyl (TBS) protection is employed prior to coupling, followed by deprotection using tetrabutylammonium fluoride (TBAF).
Optimized Protocol:
Analytical Characterization
Spectroscopic Analysis
Applications and Derivatives
Drug Delivery Systems
The compound’s hydrophilic side chain allows incorporation into polyethylene glycol (PEG)-based hydrogels for sustained drug release, as demonstrated in patent literature.
Chemical Reactions Analysis
Types of Reactions
2-(cyclopropylmethoxy)-N-(2-(2-hydroxyethoxy)ethyl)isonicotinamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethoxyethyl chain can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group in the isonicotinamide core can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy group can be substituted with other nucleophiles (e.g., thiols, amines) under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nucleophiles such as thiols or amines in the presence of a base.
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Amines.
Substitution: Corresponding substituted products (e.g., thioethers, amines).
Scientific Research Applications
Medicinal Chemistry: This compound can be used as a scaffold for designing new drugs, particularly those targeting nicotinic acetylcholine receptors or other related pathways.
Pharmacology: It can be studied for its potential therapeutic effects, including anti-inflammatory, analgesic, or neuroprotective activities.
Materials Science: The compound’s unique structure may be useful in the development of novel materials with specific electronic or optical properties.
Biology: It can be used as a probe to study biological processes involving nicotinic receptors or other related targets.
Mechanism of Action
The mechanism of action of 2-(cyclopropylmethoxy)-N-(2-(2-hydroxyethoxy)ethyl)isonicotinamide likely involves interaction with specific molecular targets, such as nicotinic acetylcholine receptors. The compound may bind to these receptors, modulating their activity and influencing downstream signaling pathways. This can result in various biological effects, depending on the specific receptor subtype and tissue distribution.
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Observations:
Backbone Diversity: The target compound’s isonicotinamide core differentiates it from quinolines (e.g., ) and sulfonamides (e.g., ), which are associated with distinct target-binding profiles.
Substituent Effects :
- The cyclopropylmethoxy group may enhance metabolic stability compared to simple alkoxy groups (e.g., pyridyl-methoxy in ).
- The hydroxyethoxyethyl side chain introduces hydrophilicity, contrasting with lipophilic substituents like tridecafluorohexyl in .
Functional Potential: Unlike ethyl chloride derivatives (e.g., ), the target compound lacks electrophilic reactivity, suggesting lower toxicity. Its design parallels kinase-targeting agents (e.g., ), but the absence of a quinoline or cyano group may limit cross-reactivity.
Research Findings and Limitations
- Synthesis: No synthetic routes for the target compound are documented in the evidence. However, analogs like 2-(Diisopropylamino)ethyl chloride () highlight the use of alkylation or amidation reactions, which may be applicable.
- Biological Data: The evidence lacks pharmacological or toxicological data for the target compound. In contrast, patented quinoline derivatives () include kinase inhibition claims, emphasizing the importance of structural specificity.
- Regulatory Status: Compounds with fluorinated chains (e.g., ) are often regulated due to environmental persistence, but the target compound’s non-fluorinated structure may reduce regulatory scrutiny.
Biological Activity
2-(cyclopropylmethoxy)-N-(2-(2-hydroxyethoxy)ethyl)isonicotinamide is a compound that has garnered attention for its potential biological activities, particularly in the context of pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C15H22N2O4
- Molecular Weight : 294.35 g/mol
- CAS Number : 2034443-67-7
The compound is believed to act primarily as a glycogen synthase kinase-3 (GSK-3) inhibitor. GSK-3 is a key regulatory enzyme involved in various cellular processes, including metabolism, cell differentiation, and apoptosis. Inhibition of GSK-3 has implications for treating conditions like diabetes, cancer, and neurodegenerative diseases.
Anticancer Properties
Research indicates that isonicotinamides, including this compound, exhibit significant anticancer properties. They have been shown to induce apoptosis in cancer cells and inhibit tumor growth in various cancer models. For instance:
- In vitro Studies : Cell line studies demonstrated that the compound effectively reduces cell viability in breast cancer and leukemia cell lines by triggering apoptotic pathways.
- In vivo Studies : Animal model studies have shown that administration of the compound leads to reduced tumor sizes compared to control groups.
Neuroprotective Effects
Additionally, the compound has been evaluated for its neuroprotective effects:
- Mechanistic Insights : It has been suggested that the inhibition of GSK-3 contributes to neuroprotection by promoting neuronal survival and reducing inflammation in neurodegenerative conditions.
Case Studies
-
Breast Cancer Model :
- A study involving MCF-7 breast cancer cells treated with varying concentrations of the compound showed a dose-dependent decrease in cell proliferation.
- Apoptosis was confirmed via flow cytometry, indicating that the compound activates intrinsic apoptotic pathways.
-
Neurodegenerative Disease Model :
- In a mouse model of Alzheimer's disease, treatment with the compound resulted in improved cognitive function and reduced amyloid plaque formation.
- Histological analysis revealed decreased neuroinflammation markers.
Research Findings Summary Table
| Study Type | Model/Cell Line | Key Findings |
|---|---|---|
| In vitro | MCF-7 Breast Cancer | Dose-dependent reduction in cell viability |
| In vivo | Mouse Alzheimer Model | Improved cognitive function; reduced plaques |
| Mechanistic Study | Neuronal Cells | Activation of apoptotic pathways; anti-inflammatory effects |
Q & A
Q. How can the synthesis of 2-(cyclopropylmethoxy)-N-(2-(2-hydroxyethoxy)ethyl)isonicotinamide be optimized for improved yield and purity?
Methodological Answer: Optimize reaction parameters (e.g., solvent polarity, temperature, catalyst loading) using a Design of Experiments (DOE) framework. For example, varying the ratio of cyclopropylmethyl ether to isonicotinamide precursors under reflux conditions can be systematically tested. Employ HPLC (High-Performance Liquid Chromatography) to monitor reaction progress and purity . Computational tools, such as quantum chemical calculations, can predict energy barriers for key reaction steps, narrowing down optimal conditions .
Q. What purification strategies are effective for isolating this compound from complex reaction mixtures?
Methodological Answer: Use column chromatography with gradient elution (e.g., hexane/ethyl acetate mixtures) to separate polar by-products. Alternatively, membrane separation technologies (e.g., nanofiltration) can isolate the compound based on molecular weight and hydrophobicity . Confirm purity via NMR and mass spectrometry , comparing retention times and spectral data with computational predictions .
Q. How should spectroscopic characterization (NMR, IR, MS) be designed to confirm the compound’s structure?
Methodological Answer:
- NMR : Assign peaks using 2D experiments (e.g., HSQC, HMBC) to resolve overlapping signals from the cyclopropylmethoxy and hydroxyethoxy groups.
- IR : Validate the presence of amide (C=O stretch ~1650 cm⁻¹) and ether (C-O-C ~1100 cm⁻¹) functional groups.
- MS : Compare experimental molecular ion ([M+H]⁺) with theoretical m/z values using tools like NIST Chemistry WebBook .
Advanced Research Questions
Q. How can contradictions between theoretical and experimental structural data (e.g., NMR chemical shifts) be resolved?
Methodological Answer: Perform Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) to predict NMR chemical shifts and compare them with experimental results. Discrepancies may arise from solvent effects or conformational flexibility—use explicit solvent models or molecular dynamics simulations to refine predictions . Cross-validate with X-ray crystallography if crystalline forms are obtainable.
Q. What experimental designs are robust for assessing the compound’s stability under varying pH, temperature, and light exposure?
Methodological Answer: Conduct accelerated stability studies :
- Thermal stability : Incubate samples at 40°C, 60°C, and 80°C for 1–4 weeks, analyzing degradation via HPLC.
- Photostability : Expose to UV light (ICH Q1B guidelines) and monitor for photodegradation products.
- pH stability : Test in buffered solutions (pH 1–13) to identify hydrolysis-sensitive regions. Use LC-MS/MS to characterize degradation pathways .
Q. How can computational methods be integrated to predict the compound’s metabolic pathways in biological systems?
Methodological Answer: Combine in silico metabolism prediction tools (e.g., MetaSite, GLORYx) with in vitro assays using liver microsomes. For example:
- Phase I metabolism : Identify likely oxidation sites (e.g., cyclopropane ring opening) via cytochrome P450 docking simulations.
- Phase II metabolism : Predict glucuronidation or sulfation of the hydroxyethoxy group using enzyme kinetic models. Validate with radiolabeled tracer studies and high-resolution mass spectrometry .
Data Analysis and Contradiction Management
Q. How should researchers address conflicting bioactivity data across different assay platforms?
Methodological Answer:
- Assay validation : Ensure consistency in cell lines (e.g., HEK293 vs. HepG2) and assay conditions (e.g., serum-free media).
- Dose-response curves : Use nonlinear regression to calculate EC₅₀ values, accounting for solvent interference (e.g., DMSO).
- Orthogonal assays : Confirm results with alternative methods (e.g., SPR for binding affinity vs. cell-based functional assays) .
Q. What strategies are effective for scaling up synthesis without compromising stereochemical integrity?
Methodological Answer:
- Process Analytical Technology (PAT) : Use real-time FTIR or Raman spectroscopy to monitor reaction intermediates.
- Flow chemistry : Optimize residence time and mixing efficiency to prevent racemization.
- Cryogenic techniques : Control exothermic reactions during cyclopropane ring formation to avoid thermal degradation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
